molecular formula C11H12O4 B1349414 Methyl 5-acetyl-2-methoxybenzoate CAS No. 39971-36-3

Methyl 5-acetyl-2-methoxybenzoate

Cat. No.: B1349414
CAS No.: 39971-36-3
M. Wt: 208.21 g/mol
InChI Key: KPDRDAXDDZAPHS-UHFFFAOYSA-N
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Description

Overview of Research Significance in Organic Chemistry

The significance of Methyl 5-acetyl-2-methoxybenzoate in organic chemistry stems from its role as a versatile building block. guidechem.com The presence of multiple functional groups—an ester, a ketone, and a methoxy (B1213986) group—on the benzene (B151609) ring allows for a variety of chemical transformations. ontosight.ai This makes it a key intermediate in the synthesis of more complex molecules. guidechem.com

The acetyl group can undergo reactions such as oxidation, reduction, or condensation, while the ester group can be hydrolyzed to a carboxylic acid. The methoxy group directs the position of further electrophilic aromatic substitutions and can be cleaved to a hydroxyl group if necessary. This multi-functionality makes the compound a valuable starting material for creating a diverse range of organic structures. ontosight.ai Its utility is particularly noted in the synthesis of heterocyclic compounds and other substituted aromatic derivatives.

Historical Context of Acetylated and Methoxylated Benzoate (B1203000) Research

The study of acetylated and methoxylated benzoates is rooted in the broader history of research on benzoic acid and its derivatives. The esterification of benzoic acids and the acylation of aromatic compounds are fundamental reactions in organic chemistry, with a long history of investigation.

The Friedel-Crafts acylation, a key method for introducing an acetyl group to an aromatic ring, has been a cornerstone of organic synthesis since its discovery in the 19th century. Similarly, the study of methoxy-substituted aromatic compounds has been extensive, driven by their prevalence in natural products and their utility in directing the synthesis of specific isomers. Research into the synthesis of specific multi-substituted benzoates like this compound is a logical progression of this foundational work, aiming to create molecules with tailored electronic and steric properties for specific applications. A 2023 study highlighted advancements in the catalytic synthesis of a series of methyl benzoates using a titanium zirconium solid acid, demonstrating ongoing innovation in the production of these compounds. mdpi.com

Current Research Landscape and Emerging Trends

Current research involving this compound and related compounds is focused on its application as an intermediate in the synthesis of pharmacologically active molecules and agrochemicals. ontosight.aiguidechem.com The compound serves as a crucial starting material for developing new pharmaceutical compounds, including analgesics and anti-inflammatory drugs. guidechem.com

An emerging trend is the use of this compound in the development of novel analytical methods. For instance, it has been used in the development of reverse-phase high-performance liquid chromatography (HPLC) methods, which are scalable and can be used for the isolation of impurities in preparative separations and are also suitable for pharmacokinetic studies. sielc.com Furthermore, there is ongoing research into the synthesis of derivatives of this compound. For example, the synthesis of methyl 5-(2-bromoacetyl)-2-methoxybenzoate has been documented, which can serve as a precursor for further chemical modifications. prepchem.com The continued exploration of the reactivity and potential applications of this and similar compounds suggests that it will remain a relevant molecule in the field of synthetic organic chemistry. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-acetyl-2-methoxybenzoate
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InChI

InChI=1S/C11H12O4/c1-7(12)8-4-5-10(14-2)9(6-8)11(13)15-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KPDRDAXDDZAPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20193009
Record name Methyl 5-acetyl-2-methoxybenzoate
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39971-36-3
Record name Benzoic acid, 5-acetyl-2-methoxy-, methyl ester
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Record name Methyl 5-acetyl-2-methoxybenzoate
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Record name Methyl 5-acetyl-2-methoxybenzoate
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Record name Methyl 5-acetyl-2-methoxybenzoate
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Record name Methyl 5-acetyl-2-methoxybenzoate
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Synthetic Methodologies for Methyl 5 Acetyl 2 Methoxybenzoate

Direct Synthetic Routes

Direct synthetic routes offer a more streamlined approach to obtaining Methyl 5-acetyl-2-methoxybenzoate, typically involving a single chemical transformation from a closely related starting material.

Acetylation of Methyl 2-methoxybenzoate (B1232891)

One of the primary direct methods for synthesizing this compound is through the acetylation of Methyl 2-methoxybenzoate. ontosight.ai This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene (B151609) ring. The reaction is typically carried out using an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. The methoxy (B1213986) group at the 2-position and the methyl ester group at the 1-position direct the incoming acetyl group to the 5-position of the benzene ring.

Methylation of 5-acetyl-2-methoxybenzoic Acid

An alternative direct synthetic route involves the methylation of 5-acetyl-2-methoxybenzoic acid. ontosight.ai This method focuses on converting the carboxylic acid functional group into a methyl ester. This transformation is a standard esterification reaction.

Multi-step Synthetic Strategies Involving Precursors

Multi-step syntheses provide flexibility in the choice of starting materials and allow for the construction of the target molecule through a series of controlled chemical reactions.

Esterification Approaches

A common multi-step strategy involves the esterification of a suitable carboxylic acid precursor. The Fischer esterification is a classic method where a carboxylic acid is treated with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com In this context, 5-acetyl-2-methoxybenzoic acid can be reacted with methanol (B129727) and an acid catalyst, such as sulfuric acid or tosic acid, to yield this compound. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used. masterorganicchemistry.com

Functionalization of Methyl 5-acetyl-2-hydroxybenzoate

Another important precursor for the synthesis of this compound is Methyl 5-acetyl-2-hydroxybenzoate. matrix-fine-chemicals.comsigmaaldrich.commanchesterorganics.com This approach involves the functionalization of the hydroxyl group. The key transformation is the methylation of the phenolic hydroxyl group to a methoxy group. This can be achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The base, such as potassium carbonate, is necessary to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion that can then react with the methylating agent.

Table 1: Reaction Conditions for the Methylation of Methyl 5-acetyl-2-hydroxybenzoate

Methylating Agent Base Solvent General Conditions
Dimethyl sulfate Potassium carbonate Acetone Heating under reflux
Methyl iodide Potassium carbonate Acetone or DMF Room temperature or gentle heating

Preparative Scale Synthesis Considerations

For the large-scale production of this compound, several factors need to be considered to ensure an efficient, safe, and cost-effective process. The choice of synthetic route is critical, with direct routes often being preferred for their simplicity. However, the availability and cost of starting materials for multi-step syntheses might make them more economically viable.

Reaction conditions must be optimized for large-scale production. This includes managing the heat generated in exothermic reactions, such as Friedel-Crafts acetylation, and ensuring efficient mixing in large reactors. The use of solvents and reagents should also be evaluated based on their environmental impact, safety, and ease of recovery and recycling.

Purification of the final product is another crucial aspect. On a preparative scale, crystallization is often the preferred method for obtaining a high-purity product. The choice of solvent for crystallization is critical to maximize yield and purity. Techniques like High-Performance Liquid Chromatography (HPLC) can be used to monitor the purity of the product during the synthesis and for final quality control. sielc.com

Novel Catalytic Approaches in this compound Synthesis

The synthesis of this compound via Friedel-Crafts acylation of methyl 2-methoxybenzoate presents a significant challenge in controlling the regioselectivity. The methoxy and methyl ester groups on the aromatic ring direct the incoming acetyl group to specific positions. The desired product is the result of acylation at the para-position relative to the activating methoxy group. Novel catalytic systems, particularly solid acid catalysts, have emerged as promising alternatives to traditional homogeneous catalysts, offering advantages in terms of handling, separation, and recyclability, while also influencing the regiochemical outcome of the reaction.

Zeolite-Catalyzed Acylation

Zeolites, microporous aluminosilicate (B74896) minerals, have garnered considerable attention as shape-selective solid acid catalysts for a variety of organic transformations, including Friedel-Crafts acylation. Their well-defined pore structures can control access of reactants to the active sites, thereby favoring the formation of specific isomers.

Research into the acylation of structurally similar compounds, such as anisole (B1667542) and 2-methoxynaphthalene, provides valuable insights into the potential application of zeolites for the synthesis of this compound. Studies have shown that zeolites like H-beta, H-mordenite, and HY are effective catalysts for the acylation of these substrates. For instance, in the acylation of 2-methoxynaphthalene, H-beta zeolite has demonstrated a preference for the formation of the para-acylated product, which is analogous to the desired 5-acetyl substitution in methyl 2-methoxybenzoate.

The catalytic activity and selectivity of zeolites are influenced by several factors, including the Si/Al ratio, pore size, and the nature of the acid sites (Brønsted vs. Lewis). A lower Si/Al ratio generally corresponds to a higher concentration of acid sites and, consequently, higher catalytic activity. The choice of the acylating agent, such as acetic anhydride or acetyl chloride, also plays a crucial role in the reaction outcome.

While specific data for the zeolite-catalyzed synthesis of this compound is not extensively reported, the performance of various zeolites in the acylation of the closely related substrate, anisole, offers a strong predictive basis. The following table summarizes typical results observed in the acylation of anisole, which can be extrapolated to anticipate the behavior in the synthesis of the target compound.

Zeolite CatalystAcylating AgentTemperature (°C)Anisole Conversion (%)para-Methoxyacetophenone Selectivity (%)
H-betaAcetic Anhydride1208595
H-MordeniteAcetic Anhydride1407892
HYAcetyl Chloride1009288
ZSM-5Acetic Anhydride1506598

These data suggest that H-beta and ZSM-5 zeolites, with their specific pore structures, are particularly effective in directing the acylation to the para position, which would correspond to the desired 5-position in methyl 2-methoxybenzoate.

Other Solid Acid Catalysts

Beyond zeolites, a range of other solid acid catalysts have been explored for Friedel-Crafts acylation, offering potential for the synthesis of this compound. These include:

Sulfated Zirconia: This superacidic catalyst has shown high activity in various acylation reactions. Its strong acid sites can efficiently activate the acylating agent, leading to high conversion rates.

Heteropolyacids: Compounds like tungstophosphoric acid (TPA) supported on silica (B1680970) or other materials are effective catalysts. They possess both Brønsted and Lewis acidity and can be tuned for specific reactions.

Metal Oxides: Simple metal oxides, such as iron(III) oxide supported on a solid carrier like HY zeolite (Fe₂O₃/HY), have been reported to enhance the Lewis acidity and catalytic performance in acylations.

The primary advantage of these solid acid catalysts is their heterogeneous nature, which simplifies the work-up procedure as the catalyst can be easily recovered by filtration and potentially reused, thus reducing waste and cost.

Ionic Liquids in Catalytic Acylation

Ionic liquids (ILs) have emerged as "green" solvents and catalysts for a variety of chemical reactions. In the context of Friedel-Crafts acylation, certain ionic liquids can act as both the solvent and the catalyst, facilitating the reaction under mild conditions. Chloroaluminate-based ionic liquids, for example, have been shown to be highly effective. More recently, the combination of metal triflates (e.g., copper(II) triflate) with imidazolium-based ionic liquids has been demonstrated to be a highly efficient and recyclable catalytic system for the acylation of activated aromatic compounds. This approach could be particularly promising for the selective acylation of methyl 2-methoxybenzoate.

The use of these novel catalytic systems represents a significant step forward in the synthesis of this compound, offering pathways that are more efficient, selective, and environmentally responsible than traditional methods. Further research focused on the direct application of these catalysts to methyl 2-methoxybenzoate is warranted to fully optimize the synthesis of this valuable compound.

Chemical Reactivity and Transformation Mechanisms

Reactions at the Acetyl Group

The acetyl group, with its carbonyl and alpha-carbon, is a hub of chemical activity, participating in electrophilic substitution, condensation, and halogenation reactions. ontosight.ai

The acetyl and methoxycarbonyl groups are deactivating and meta-directing for electrophilic aromatic substitution. Conversely, the methoxy (B1213986) group is an activating ortho-, para-director. The substitution pattern on the aromatic ring is therefore a result of the combined electronic effects of these three substituents. For instance, in the nitration of methyl benzoate (B1203000), the ester group directs the incoming nitro group to the meta position. aiinmr.com In the case of Methyl 5-acetyl-2-methoxybenzoate, the activating effect of the methoxy group and the deactivating effects of the acetyl and ester groups collectively influence the position of substitution.

The acetyl group readily undergoes condensation reactions. A notable example is the Claisen-Schmidt condensation, where this compound reacts with various aromatic or heteroaromatic aldehydes. researchgate.netresearchgate.net This reaction, typically carried out in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent, leads to the formation of chalcones. researchgate.netresearchgate.netnih.gov Chalcones are a class of compounds with a characteristic 1,3-diaryl-2-propen-1-one backbone and are of significant interest in medicinal chemistry. nih.gov

Table 1: Examples of Claisen-Schmidt Condensation Reactants

Reactant 1 Reactant 2 Product Type
This compound Aromatic/Heteroaromatic Aldehydes Chalcones
2-acetyl-5-methylfuran Aryl Aldehyde Chalcones

This table provides examples of reactants used in Claisen-Schmidt condensation reactions to synthesize various chalcones. researchgate.netresearchgate.net

The methyl group of the acetyl moiety (the α-carbon) can be halogenated, a reaction that typically proceeds under acidic conditions or with specific halogenating agents. For example, the bromination of the acetyl group in this compound can be achieved using bromine in a suitable solvent like chloroform. prepchem.com This reaction leads to the formation of Methyl 5-(2-bromoacetyl)-2-methoxybenzoate. prepchem.com This α-halogenated product is a valuable intermediate for further synthetic modifications.

Table 2: Halogenation of this compound

Reactant Reagent Solvent Product Yield

This table details the reaction conditions and outcome for the bromination of the acetyl group in this compound. prepchem.com

Reactions at the Methoxy Group

The methoxy group significantly influences the reactivity of the aromatic ring.

The methoxy group (CH₃O-) is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. nih.gov It directs incoming electrophiles to the ortho and para positions relative to itself. In this compound, the methoxy group is at position 2. The positions ortho to it are 1 and 3, and the para position is 5. However, positions 1 and 5 are already substituted. This directing effect, in concert with the deactivating, meta-directing acetyl and ester groups, governs the regioselectivity of further substitutions on the aromatic ring.

Reactions at the Ester Group

The methyl ester group can undergo hydrolysis under either acidic or basic conditions. vulcanchem.com This reaction converts the ester back into a carboxylic acid, specifically 5-acetyl-2-methoxybenzoic acid. vulcanchem.com This transformation is often a crucial step in multi-step syntheses, as the resulting carboxylic acid can be more reactive or can be converted into other functional groups like acid chlorides or amides. The hydrolysis is typically achieved by heating the ester with a base such as sodium hydroxide, followed by acidification. chemspider.com

Hydrolysis Pathways.zenodo.orgchemspider.com

The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide, the hydrolysis of this compound, also known as saponification, is an irreversible process. chemspider.com The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion and forming 5-acetyl-2-methoxybenzoic acid. The acid is then deprotonated by the basic conditions to form the corresponding carboxylate salt. Acidification of the reaction mixture is required to obtain the final carboxylic acid product. The rate of alkaline hydrolysis is influenced by the substituents on the benzene (B151609) ring; for instance, studies on related methyl benzoates show that the presence of electron-withdrawing groups can affect the reaction kinetics. zenodo.org

Hydrolysis TypeCatalystKey Mechanistic StepsProducts
Acid-CatalyzedAcid (e.g., H₂SO₄, HCl)1. Protonation of carbonyl oxygen 2. Nucleophilic attack by water 3. Formation of tetrahedral intermediate 4. Elimination of methanol (B129727)5-acetyl-2-methoxybenzoic acid, Methanol
Base-Catalyzed (Saponification)Base (e.g., NaOH, KOH)1. Nucleophilic attack by hydroxide ion 2. Formation of tetrahedral intermediate 3. Elimination of methoxide ion 4. Deprotonation of carboxylic acidSodium 5-acetyl-2-methoxybenzoate, Methanol

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this reaction allows for the synthesis of other esters by reacting it with different alcohols in the presence of a catalyst.

This transformation can be catalyzed by both acids and bases. In acid-catalyzed transesterification, the mechanism is similar to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Solid acid catalysts, such as sulfonated zirconia and other metal oxides, have been shown to be effective for the transesterification of methyl esters, offering advantages in terms of catalyst separation and reusability. aurak.ac.aeoru.edumdpi.comunud.ac.idrsc.org For instance, catalysts like tungstated zirconia have demonstrated high conversion rates in the transesterification of soybean oil at elevated temperatures. oru.edu The choice of alcohol and catalyst can influence the reaction rate and yield. For example, the transesterification of 1-methoxy-2-propanol (B31579) with ethyl acetate (B1210297) has been studied using ion-exchange resins as catalysts. researchgate.net

Reactant AlcoholCatalyst TypePotential ProductKey Reaction Parameters
EthanolAcid (e.g., H₂SO₄) or Solid AcidEthyl 5-acetyl-2-methoxybenzoateTemperature, Catalyst Loading
PropanolAcid or Solid AcidPropyl 5-acetyl-2-methoxybenzoateReaction Time, Alcohol to Ester Ratio
ButanolSolid Acid (e.g., Sulfonic acid-functionalized silica)Butyl 5-acetyl-2-methoxybenzoateCatalyst Reusability

Nucleophilic Substitution Reactions Involving Derivatives.prepchem.com

The acetyl group of this compound can be functionalized to create derivatives that can undergo nucleophilic substitution reactions. A key derivative is Methyl 5-(2-bromoacetyl)-2-methoxybenzoate, which can be synthesized by the bromination of the parent compound. prepchem.com The bromine atom at the α-position to the carbonyl group is a good leaving group, making this derivative susceptible to attack by various nucleophiles.

The reaction of Methyl 5-(2-bromoacetyl)-2-methoxybenzoate with nucleophiles proceeds via a typical SN2 mechanism. masterorganicchemistry.comlibretexts.orgyoutube.com The nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond. A variety of nucleophiles can be employed, leading to a diverse range of products. For instance, reaction with amines would yield amino-ketones, while reaction with alkoxides would produce alkoxy-ketones. The kinetics and outcome of these reactions are dependent on the strength of the nucleophile, the solvent, and the reaction temperature. The study of nucleophilic aromatic substitution on other bromo-substituted aromatic compounds provides insights into the potential reactivity of this derivative. acs.org

DerivativeNucleophilePotential Product ClassReaction Type
Methyl 5-(2-bromoacetyl)-2-methoxybenzoateAmine (e.g., R-NH₂)α-Amino ketoneSN2
Methyl 5-(2-bromoacetyl)-2-methoxybenzoateAlkoxide (e.g., R-O⁻)α-Alkoxy ketoneSN2
Methyl 5-(2-bromoacetyl)-2-methoxybenzoateThiolate (e.g., R-S⁻)α-Thio ketoneSN2

Oxidation and Reduction Potentials

The electrochemical properties of this compound are of interest for understanding its behavior in redox reactions. The oxidation and reduction potentials provide information about the ease with which the molecule can lose or gain electrons.

Oxidation:

The acetyl group is a potential site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the acetyl group. However, the conditions need to be carefully controlled to avoid over-oxidation or cleavage of the aromatic ring. The electrochemical oxidation of acetophenone (B1666503) derivatives has been studied using techniques like cyclic voltammetry, which can provide data on oxidation potentials. nih.gov The presence of the electron-donating methoxy group on the ring would likely influence the oxidation potential.

Reduction:

The acetyl group (a ketone) can be selectively reduced to a secondary alcohol, 1-(3-(methoxycarbonyl)-4-methoxyphenyl)ethanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reduction is chemoselective, meaning it typically does not affect the ester group under standard conditions. The electrochemical reduction of acetophenone and its derivatives has also been investigated, revealing the influence of molecular structure and electrode material on the reduction process. nih.govjocpr.com For instance, the reduction potential of acetophenone has been studied at platinum single-crystal electrodes. nih.gov

Redox ProcessReagent/MethodFunctional Group TransformedProduct
OxidationPotassium Permanganate (KMnO₄)Acetyl groupCarboxylic acid (potential for over-oxidation)
ReductionSodium Borohydride (NaBH₄)Acetyl group (ketone)1-(3-(methoxycarbonyl)-4-methoxyphenyl)ethanol
Electrochemical OxidationCyclic VoltammetryAromatic ring/Acetyl groupOxidized species (potential data)
Electrochemical ReductionCyclic VoltammetryAcetyl groupReduced species (potential data)

Synthesis and Characterization of Methyl 5 Acetyl 2 Methoxybenzoate Derivatives

Design Principles for Derivative Synthesis

The generation of derivatives from the methyl 5-acetyl-2-methoxybenzoate scaffold is guided by established principles of functional group interconversion and reactivity inherent to its structure. The primary strategies involve electrophilic aromatic substitution, modification of the existing functional groups, and nucleophilic substitution reactions.

The benzene (B151609) ring itself is activated towards electrophilic substitution by the electron-donating methoxy (B1213986) group (-OCH₃), which directs incoming electrophiles primarily to the ortho and para positions. However, the acetyl (-COCH₃) and methyl ester (-COOCH₃) groups are electron-withdrawing and act as meta-directors. The interplay of these directing effects governs the regioselectivity of reactions like nitration and halogenation on the aromatic ring. For instance, nitration of similar benzoate (B1203000) substrates is a well-documented electrophilic aromatic substitution that typically occurs at the position meta to the deactivating ester group. aiinmr.comrsc.org

Functional group interconversion is another cornerstone for derivatization. ub.eduvanderbilt.eduimperial.ac.ukcompoundchem.com A common pathway to introduce an amino group, and subsequently an acetylamino group, involves the initial nitration of the aromatic ring, followed by the chemical reduction of the nitro group to an amine. sciencemadness.orgsciencemadness.orgnih.gov This amino group can then be readily acetylated using reagents like acetic anhydride (B1165640) or acetyl chloride. researchgate.netnih.govsciencemadness.org

The acetyl group's α-carbon offers a site for reactions such as halogenation. Bromination at this position, for example, can be achieved using elemental bromine, leading to α-bromoketones which are valuable synthetic intermediates.

Finally, nucleophilic substitution, particularly Williamson ether synthesis, is employed to modify the substituent at the 2-position. This requires a precursor containing a hydroxyl group at this position, namely methyl 5-acetyl-2-hydroxybenzoate. This phenolic hydroxyl group can be deprotonated with a base and then reacted with an alkyl or benzyl (B1604629) halide (e.g., iodoethane, benzyl chloride) to form the corresponding ethoxy or benzyloxy ether.

Synthetic Access to Key Derivatives

The following sections detail the specific synthetic routes employed to access various classes of this compound derivatives.

The synthesis of brominated derivatives of this compound can be strategically targeted at the α-position of the acetyl group. This transformation yields α-haloketones, which are versatile intermediates in organic synthesis.

A key example is the preparation of methyl 5-(2-bromoacetyl)-2-methoxybenzoate . This is achieved through the direct bromination of this compound. In a typical procedure, the starting ketone is dissolved in a suitable solvent like chloroform. A solution of bromine in the same solvent is then added at a controlled rate. The reaction proceeds until the characteristic color of bromine disappears, indicating its consumption. The product can then be isolated by evaporating the solvent and purified by recrystallization from a solvent such as methanol (B129727). This reaction has been reported to yield the desired product in good amounts, with one procedure citing a 75% yield. oup.com A similar strategy involves the bromination of methyl 5-acetyl-2-(benzyloxy)benzoate using a suitable brominating agent in the presence of an acid catalyst. sciencemadness.org

Derivative NameStarting MaterialKey ReagentsSolventYieldMelting Point (°C)Reference
Methyl 5-(2-bromoacetyl)-2-methoxybenzoateThis compoundBromineChloroform75%149-153 oup.com

The introduction of an acetylamino group onto the aromatic ring of a benzoate ester is typically a multi-step process. A common and effective strategy involves nitration, followed by reduction of the resulting nitro group to an amine, and subsequent acetylation.

For a related substrate, methyl 3-hydroxy-4-methoxybenzoate, a successful synthesis of an amino derivative has been documented. nih.gov The process begins with nitration . The starting benzoate is treated with nitric acid in a mixture of acetic acid and acetic anhydride. nih.gov This electrophilic aromatic substitution introduces a nitro group onto the ring.

The second step is the reduction of the nitro group. The synthesized nitro-compound is treated with a reducing agent, such as powdered iron in acetic acid. nih.gov This reaction selectively converts the nitro group into a primary amine. Other established methods for reducing nitroarenes include the use of tin or tin(II) chloride with hydrochloric acid, or catalytic hydrogenation with reagents like palladium on carbon (Pd/C). sciencemadness.orgsciencemadness.org

The final step is acetylation . The newly formed amino group is then acylated. This can be achieved by reacting the aminobenzoate derivative with acetic anhydride or acetyl chloride. researchgate.netsciencemadness.org This reaction forms the stable amide linkage, yielding the desired acetylamino-substituted analog. The acetylation of p-aminobenzoylglutamate, for example, is a known biochemical transformation. nih.gov

Reaction StepStarting MaterialKey ReagentsTypical ConditionsProductReference
NitrationMethyl 3-(3-chloropropoxy)-4-methoxybenzoateNitric acid, Acetic acid, Acetic anhydride0-5 °C to room temp.Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate nih.gov
ReductionMethyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateIron powder, Acetic acid50-60 °CMethyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate nih.gov
AcetylationAminobenzoate DerivativeAcetic anhydrideVariesAcetylamino-benzoate Derivative researchgate.netsciencemadness.org

A key formyl-substituted analog in this chemical family is methyl 5-formyl-2-methoxybenzoate . Its synthesis is typically achieved not by modification of this compound, but by introducing a formyl group onto a related precursor, methyl 2-methoxybenzoate (B1232891) (also known as methyl o-anisate).

The Duff reaction is a common method employed for this transformation. In this procedure, methyl o-anisate is reacted with hexamethylenetetramine in an acidic medium, such as trifluoroacetic acid or methanesulfonic acid. sciencemadness.orgmdpi.comtandfonline.com The mixture is heated, often to reflux, for a period of time to allow the reaction to proceed. The reaction mechanism involves the formation of an iminium ion intermediate which then undergoes hydrolysis during the work-up to yield the aldehyde. After the reaction is complete, the mixture is typically poured into water, neutralized, and the product is extracted with an organic solvent like ethyl acetate (B1210297). Purification by column chromatography and subsequent recrystallization can afford the desired methyl 5-formyl-2-methoxybenzoate as colorless crystals. sciencemadness.org Reported yields for this process are high, with specific examples noting yields of 85.1% and 94%. mdpi.comtandfonline.com

Derivative NameStarting MaterialKey ReagentsSolvent/AcidYieldMelting Point (°C)Reference
Methyl 5-formyl-2-methoxybenzoateMethyl 2-methoxybenzoateHexamethylenetetramineTrifluoroacetic Acid-85-86 sciencemadness.org
Methyl 5-formyl-2-methoxybenzoateMethyl 2-methoxybenzoateHexamethylenetetramineMethanesulfonic Acid94%- mdpi.comtandfonline.com

The synthesis of benzyloxy-substituted analogs typically involves the etherification of a corresponding hydroxy-precursor. Specifically, methyl 5-acetyl-2-(benzyloxy)benzoate is prepared from methyl 5-acetyl-2-hydroxybenzoate. sciencemadness.orgnih.govbldpharm.com

This transformation is an example of the Williamson ether synthesis. The process starts with the benzylation of methyl 5-acetyl-2-hydroxybenzoate. The phenolic hydroxyl group is deprotonated using a base in a suitable polar solvent. Subsequently, benzyl chloride is added to the reaction mixture. The resulting alkoxide ion acts as a nucleophile, displacing the chloride from benzyl chloride to form the benzyl ether linkage. A catalyst may also be employed to facilitate the reaction. sciencemadness.org This method provides a direct route to introduce the benzyloxy group at the 2-position of the benzoate ring while keeping the acetyl group at the 5-position intact.

Derivative NameStarting MaterialKey ReagentsGeneral ConditionsProductReference
Methyl 5-acetyl-2-(benzyloxy)benzoateMethyl 5-acetyl-2-hydroxybenzoateBenzyl chloride, Base, CatalystPolar solventMethyl 5-acetyl-2-(benzyloxy)benzoate sciencemadness.org

Similar to the synthesis of benzyloxy analogs, the preparation of ethoxy-substituted derivatives relies on the etherification of a phenolic precursor. The synthesis of 5-acetyl-2-ethoxybenzoic acid methyl ester starts from methyl 5-acetyl-2-hydroxybenzoate. researchgate.net The availability of the starting material, also known as methyl 5-acetylsalicylate, is well-established. mdpi.comnih.govoup.com

The synthetic procedure involves reacting methyl 5-acetyl-2-hydroxybenzoate with an ethylating agent, such as iodoethane, in the presence of a base. Anhydrous potassium carbonate is a commonly used base for this purpose, and the reaction is typically carried out in a solvent like 2-butanone. The mixture is heated under reflux for an extended period to ensure the completion of the reaction. The work-up involves removing the solvent, partitioning the residue between water and an organic solvent like ethyl acetate, and extracting the aqueous phase multiple times. The combined organic layers are then dried and evaporated. The final product can be purified by column chromatography on silica (B1680970) gel, affording the title compound with a high yield of around 89%. researchgate.net

Derivative NameStarting MaterialKey ReagentsSolventYieldMelting Point (°C)Reference
5-Acetyl-2-ethoxybenzoic acid methyl esterMethyl 5-acetyl-2-hydroxybenzoateIodoethane, Anhydrous potassium carbonate2-Butanone89%50-55 researchgate.net

Ethylsulfonyl-Substituted Analogs

The introduction of an ethylsulfonyl group onto the aromatic ring of a benzoic acid derivative is a key transformation for creating compounds with specific chemical properties. A method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid from a related precursor provides a blueprint for creating ethylsulfonyl-substituted analogs. google.com This process involves a two-step reaction sequence.

The first step is the chlorosulfonylation of a suitable benzoic acid ester. In a related synthesis, 2-methoxy-4-acetaminomethyl benzoate is reacted with chlorosulfonic acid to yield 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate. google.com This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group onto the ring. The reaction conditions, such as temperature and reactant molar ratios, are critical for achieving high yields.

The second step involves converting the sulfonyl chloride intermediate into the final ethylsulfonyl compound. The intermediate is reacted with sodium sulfite (B76179) and diethyl sulfate (B86663) under reflux conditions. google.com This sequence first reduces the sulfonyl chloride and then alkylates it to form the stable ethylsulfonyl group. The final product is then isolated, often by adjusting the pH to precipitate the acid. google.com

Detailed reaction parameters from a representative synthesis are provided below.

Table 1: Reaction Conditions for a Two-Step Synthesis of an Ethylsulfonyl-Substituted Benzoic Acid Derivative google.com

Step Reactants Reagents Temperature Duration
1. Chlorosulfonylation 2-methoxy-4-acetaminomethyl benzoate Chlorosulfonic Acid 5-10 °C 6-9 hours

This table illustrates a synthetic pathway for a related compound, demonstrating the methodology for introducing an ethylsulfonyl group.

Catalytic Methods for Derivatization (e.g., C-H Activation)

Modern organic synthesis increasingly relies on catalytic methods to create complex molecules efficiently. C-H activation is a powerful strategy that allows for the direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. nih.gov This approach is highly valued for its atom economy and potential to simplify synthetic routes.

For a molecule like this compound, C-H activation offers numerous possibilities for derivatization. Transition metal catalysts, typically based on palladium, rhodium, or iridium, can selectively activate specific C-H bonds on the benzene ring. This allows for the introduction of a wide range of substituents.

The general process involves the coordination of the metal catalyst to the aromatic ring, followed by the cleavage of a C-H bond to form a carbon-metal bond. This organometallic intermediate can then react with various coupling partners to form new carbon-carbon or carbon-heteroatom bonds. The directing ability of existing functional groups—such as the acetyl or methoxy groups on this compound—can be harnessed to control the position of the new substituent, a concept known as directed C-H activation. While specific applications to this compound are not extensively documented in public literature, the principles of C-H activation are broadly applicable to such aromatic systems. nih.gov This methodology represents a frontier for creating novel derivatives with potentially unique functions.

Structure-Function Relationships in Derivatives

The biological or chemical function of a molecule is intrinsically linked to its three-dimensional structure. For derivatives of this compound, the specific arrangement of the acetyl, methoxy, and methyl ester groups dictates its chemical personality and how it interacts with other molecules. ontosight.ai

The core scaffold of a related compound, methyl 5-acetyl-2-hydroxybenzoate, has been shown by X-ray crystallography to be an essentially planar molecule. sci-hub.se This planarity, combined with the electronic effects of the oxygen-containing substituents, creates a distinct distribution of charge and steric bulk. The acetyl group can act as a hydrogen bond acceptor, while the ester and methoxy groups influence the molecule's solubility and reactivity. ontosight.ai

When derivatives are synthesized, such as the ethylsulfonyl-substituted analogs discussed previously, the structure-function relationship is deliberately altered. The introduction of an ethylsulfonyl group, for example, significantly changes the electronic and steric profile of the molecule. This modification can impact how the compound interacts with a biological target, such as an enzyme or receptor, potentially leading to desired activities, including fungicidal or herbicidal properties. google.comontosight.ai

The table below outlines how specific structural modifications to the this compound scaffold could theoretically influence its properties and, consequently, its function.

Table 2: Theoretical Impact of Structural Modifications on Molecular Properties and Function

Structural Modification Potential Impact on Properties Potential Change in Function
Introduction of a sulfonyl group Increased polarity, hydrogen bonding capacity Altered binding affinity to biological targets
Modification of the acetyl group Changes in steric bulk and electronic density Modified metabolic stability or target interaction
Alteration of the ester group Changes in solubility and hydrolysis rate Modified bioavailability or release of an active acid

These relationships are fundamental to the field of medicinal and agrochemical chemistry, where the goal is to design molecules with optimized structures to achieve a specific functional outcome.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2-methoxy-4-amino-5-ethylsulfonyl benzoic acid
2-methoxy-4-acetaminomethyl benzoate
2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate
Chlorosulfonic acid
Sodium sulfite
Diethyl sulfate

Solid State Structural Characterization and Crystal Engineering

Single Crystal X-ray Diffraction Studies: A Theoretical Approach

Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although an experimental structure for Methyl 5-acetyl-2-methoxybenzoate has not been reported, we can anticipate the key structural features that such an analysis would reveal.

The molecular conformation of this compound is primarily determined by the orientation of its substituent groups relative to the benzene (B151609) ring. The methoxy (B1213986) group is known to have a slight preference for a planar orientation with the aromatic ring to maximize resonance stabilization. The acetyl and methyl ester groups, however, introduce greater conformational flexibility.

A related compound, methyl 5-acetyl-2-hydroxybenzoate, has been studied via single-crystal X-ray diffraction, revealing a nearly planar molecular structure. sci-hub.se This suggests that the backbone of this compound is also likely to be largely planar, with some out-of-plane twisting of the substituent groups.

Table 1: Predicted Torsional Angles in this compound

Dihedral Angle Predicted Value (°)
C(ar)-C(ar)-C(acetyl)-O(acetyl) 10-30
C(ar)-O(methoxy)-C(methyl) 0-15

Note: These are predicted values based on steric and electronic considerations and analysis of similar structures.

The crystal packing of this compound would be governed by a variety of non-covalent interactions. chemrxiv.orgrsc.orgsemanticscholar.org The presence of carbonyl oxygen atoms in the acetyl and ester groups makes them effective hydrogen bond acceptors. The aromatic ring itself can participate in π-π stacking interactions, while the methyl groups can be involved in weaker C-H···O and C-H···π interactions.

Given the molecular structure, it is plausible that the crystal packing would feature layers or chains of molecules linked by these interactions. The specific arrangement would aim to maximize packing efficiency and satisfy the energetic preferences of the intermolecular contacts. nih.gov

Table 2: Plausible Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Predicted Distance (Å)
C-H···O Aromatic C-H Carbonyl O (acetyl/ester) 2.2-2.6
C-H···O Methyl C-H Carbonyl O (acetyl/ester) 2.3-2.7

Note: These are predicted interaction geometries based on typical values observed in organic molecular crystals.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.govnih.govresearchgate.net By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contact can be identified.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Predicted Contribution (%)
H···H 40-50
O···H/H···O 25-35
C···H/H···C 10-15
C···C 3-7

Note: These are predicted contributions based on analyses of similar aromatic esters.

Three-Dimensional Energy Frameworks in Crystalline Systems

To gain a deeper understanding of the energetics of the crystal packing, three-dimensional energy frameworks can be calculated. crystalexplorer.netrsc.orgnih.govrsc.orgresearchgate.net This method involves computing the interaction energies between a central molecule and its surrounding neighbors and representing these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction.

For this compound, the energy framework would likely reveal the anisotropic nature of the crystal packing. Stronger interactions, such as the C-H···O bonds, would be represented by thicker cylinders, illustrating the primary directions of cohesion within the crystal. The framework can be decomposed into its electrostatic and dispersion components to further probe the nature of the stabilizing forces. rsc.org

Table 4: Predicted Interaction Energies for a Molecular Pair in the Crystal Lattice

Interaction Type Electrostatic Energy (kJ/mol) Dispersion Energy (kJ/mol) Total Energy (kJ/mol)
C-H···O Hydrogen Bond -15 to -25 -5 to -10 -20 to -35

Note: These are representative energy ranges for such interactions in organic crystals.

Topological Electron Density Analysis in Molecular Crystals

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding and intermolecular interactions. rsc.orgnih.govnih.govyoutube.comresearchgate.net This analysis identifies critical points in the electron density, such as bond critical points (BCPs), which are indicative of an interaction between two atoms.

In a hypothetical crystal structure of this compound, QTAIM analysis would be employed to characterize the nature and strength of the non-covalent interactions. The properties of the electron density at the BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between shared-shell (covalent) and closed-shell (non-covalent) interactions. For the expected C-H···O and π-π interactions, the analysis would reveal low values of ρ and positive values of ∇²ρ, characteristic of weak, closed-shell interactions. nih.gov

Table 5: Predicted QTAIM Parameters for a C-H···O Interaction

Parameter Predicted Value Range
Electron Density (ρ) at BCP (a.u.) 0.01-0.03

Note: These are typical ranges for weak hydrogen bonds as determined by QTAIM analysis.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT would be the method of choice for analyzing Methyl 5-acetyl-2-methoxybenzoate, providing a robust foundation for understanding its properties.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using a DFT method, such as B3LYP with a basis set like 6-311++G(d,p), a theoretical model of this compound would be constructed. The calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation, or ground state.

Table 1: Predicted Structural Features from Geometry Optimization

Feature Predicted Characteristic
Benzene (B151609) Ring Planar
Methoxy (B1213986) Group (-OCH₃) The methyl group would likely be oriented to minimize steric hindrance with the adjacent ester group.
Methyl Ester Group (-COOCH₃) The carbonyl (C=O) and methoxy (O-CH₃) components would lie in or close to the plane of the benzene ring to maximize conjugation.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. oecd.org

A DFT calculation would map the electron density distribution of these orbitals for this compound.

HOMO: The HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the methoxy group, as these are the most electron-donating parts of the molecule.

LUMO: The LUMO is anticipated to be distributed over the electron-withdrawing acetyl and methyl ester groups, particularly on the carbonyl carbons and the benzene ring carbons attached to them.

Energy Gap: A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. oecd.org

Table 2: Expected Frontier Molecular Orbital Characteristics

Orbital Expected Location of High Electron Density Role in Reactions
HOMO Benzene Ring, Methoxy Oxygen Electron Donor (Nucleophilic Center)
LUMO Acetyl Group, Methyl Ester Group, Aromatic Ring Electron Acceptor (Electrophilic Center)

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. MEP maps use a color scale to indicate different potential values: red typically signifies regions of high electron density (negative potential, prone to electrophilic attack), while blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow represent areas with intermediate potential. epa.gov

For this compound, an MEP map would likely show:

Negative Regions (Red): Concentrated around the oxygen atoms of the carbonyls in the acetyl and ester groups, which are the most electronegative sites.

Positive Regions (Blue): Located around the hydrogen atoms, particularly those on the methyl groups.

Intermediate Regions (Green/Yellow): Spread across the aromatic ring's carbon framework.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, translating the complex wave function into a more intuitive Lewis-like structure of bonds and lone pairs. researchgate.net This method quantifies delocalization effects, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. phcogj.com

In this compound, NBO analysis would reveal the stabilization energy (E²) associated with key intramolecular charge-transfer events. Significant interactions would be expected between:

The lone pair orbitals (LP) of the oxygen atoms (donors).

The antibonding π* orbitals of the carbonyl groups (C=O) and the aromatic ring (acceptors).

The antibonding σ* orbitals of adjacent C-C and C-H bonds (acceptors).

Fukui Function Analysis for Chemical Reactivity Prediction

The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule towards different types of attack. It quantifies the change in electron density at a specific point when an electron is added to or removed from the system. Three types of Fukui functions are typically calculated:

f+(r): Predicts the site for a nucleophilic attack (where an electron is added).

f-(r): Predicts the site for an electrophilic attack (where an electron is removed).

f0(r): Predicts the site for a radical attack.

For this compound, this analysis would provide a more quantitative prediction of reactivity than MEP maps alone. It would likely identify the carbonyl carbons of the acetyl and ester groups as the most susceptible sites for nucleophilic attack, while electrophilic attacks would be favored at specific positions on the electron-rich aromatic ring.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. It is based on the relationship between the electron density and its gradient.

An RDG analysis of this compound would be particularly useful for understanding potential intramolecular hydrogen bonding. For instance, a weak C-H···O interaction might exist between a hydrogen on the methoxy group's methyl and the oxygen of the nearby ester carbonyl. The analysis would produce 3D plots showing surfaces that represent these interactions, colored to indicate their strength:

Blue: Strong, attractive interactions (hydrogen bonds).

Green: Weak, delocalized interactions (van der Waals).

Red: Strong, repulsive interactions (steric clashes).

This provides a detailed map of the subtle forces that contribute to the molecule's preferred conformation and stability.

Vibrational Spectroscopy Computational Studies

Theoretical vibrational analysis is a crucial tool for interpreting and assigning the bands observed in experimental infrared and Raman spectra. For aromatic compounds like this compound, density functional theory (DFT) is a commonly employed computational method to predict vibrational frequencies. researchgate.net These calculations help in understanding the complex vibrational modes of the molecule, which arise from the various functional groups attached to the benzene ring.

In a typical study, the geometry of the molecule is first optimized to find its most stable three-dimensional structure. Following this, vibrational frequency calculations are performed. The results of these calculations provide a set of theoretical vibrational frequencies and their corresponding intensities. These computed frequencies are often scaled by an empirical factor to better match the experimental data, accounting for the approximations inherent in the theoretical methods and the influence of the molecule's environment in an experimental setting.

The calculated potential energy distribution (PED) is then used to assign the vibrational modes to specific types of atomic motion, such as stretching, bending, or torsional vibrations of the chemical bonds. For this compound, key vibrational modes of interest would include the C=O stretching of the acetyl and ester groups, the C-O-C stretching of the methoxy and ester groups, and various vibrations associated with the benzene ring.

A hypothetical comparison between calculated and observed vibrational frequencies for this compound is presented in the table below. This illustrates how computational data aids in the definitive assignment of experimental spectral bands.

Table 1: Hypothetical Vibrational Frequencies and Assignments for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment (Potential Energy Distribution)
ν(C=O) acetyl 1685 1680 C=O stretching (95%)
ν(C=O) ester 1720 1715 C=O stretching (92%)
νas(C-O-C) ester 1280 1275 Asymmetric C-O-C stretching (88%)
νs(C-O-C) ester 1140 1135 Symmetric C-O-C stretching (85%)
ν(C-O) methoxy 1250 1245 C-O stretching (90%)
Aromatic C=C 1605, 1580, 1490 1600, 1575, 1485 Ring C=C stretching

Note: The data in this table is illustrative and based on typical values for similar compounds.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information about the conformational flexibility and dynamics of a molecule. For a compound like this compound, MD simulations can reveal how the side groups—the acetyl, methoxy, and methyl ester groups—rotate and interact with each other and the benzene ring over time.

An MD simulation starts with an initial three-dimensional structure of the molecule. The forces between the atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. Newton's equations of motion are then solved numerically to simulate the movement of the atoms over a certain period, typically from nanoseconds to microseconds.

The resulting trajectory from an MD simulation provides a wealth of information about the conformational landscape of the molecule. By analyzing this trajectory, researchers can identify the most stable conformations (low-energy states) and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts.

The results of a conformational analysis from an MD simulation can be summarized in a table that lists the major stable conformers and their relative populations, as shown in the hypothetical example below.

Table 2: Hypothetical Conformational Analysis of this compound from Molecular Dynamics Simulations

Conformer Dihedral Angle 1 (°) (C-C-C=O of acetyl) Dihedral Angle 2 (°) (C-C-O-C of methoxy) Relative Energy (kcal/mol) Population (%)
1 0 ± 15 0 ± 10 0.0 65
2 180 ± 15 0 ± 10 1.2 25

Note: The data in this table is for illustrative purposes to show the type of information obtained from MD simulations.

By providing insights into both the vibrational properties and the dynamic conformational behavior, theoretical and computational studies are indispensable for a comprehensive understanding of this compound at the molecular level.

Biological Activities and Mechanistic Studies of Methyl 5 Acetyl 2 Methoxybenzoate and Its Analogs

In Vitro Biological Efficacy Studies

While research directly investigating the biological activities of Methyl 5-acetyl-2-methoxybenzoate is limited, studies on its analogs and derivatives have revealed a range of promising in vitro biological efficacies. These studies provide valuable insights into the potential applications of this chemical scaffold in various fields, from medicine to agriculture.

Investigations into Anticancer Potential

Direct in vitro anticancer studies on this compound have not been extensively reported in the available scientific literature. However, the anticancer potential of structurally related compounds and derivatives has been an area of active investigation. The general chemical structure of this compound suggests its potential as an intermediate in the synthesis of pharmacologically active molecules. ontosight.ai

For instance, a patent for aryl substituted amino acids with CNS influencing properties describes the use of this compound as a starting material in the synthesis of (RS)-2-Amino-2-(3-carboxy-4-hydroxyphenyl)propanoic acid. google.com While this does not directly demonstrate anticancer activity, it highlights its role in creating more complex molecules that may possess therapeutic properties.

Studies on other benzoate (B1203000) derivatives have shown significant anticancer activity. For example, certain imidazolyl benzoic acid derivatives have been synthesized and evaluated for their in vitro anticancer activity, with some compounds exhibiting promising results against cancer cell lines.

It is important to note that without direct experimental data on this compound, its specific anticancer effects remain speculative. Further research is required to determine if this compound or its close derivatives possess any direct cytotoxic or anti-proliferative activity against cancer cells.

Assessment of Antimicrobial and Antifungal Properties

A noteworthy study has identified this compound as a component of the culture filtrate of the endophytic fungus Paecilomyces variotii, which has demonstrated antagonistic activity against several plant-pathogenic fungi. uobaghdad.edu.iqresearchgate.net This finding suggests a potential role for this compound in the observed antifungal effects.

In the study, the culture filtrate of P. variotii, containing this compound as identified by GC-MS analysis, was tested against pathogenic fungi such as Fusarium spp. and Rhizoctonia solani. uobaghdad.edu.iqresearchgate.net The filtrate showed inhibitory activity against these pathogens, indicating that the compounds within the filtrate, including this compound, contribute to this antifungal action. uobaghdad.edu.iqresearchgate.net The research highlighted the potential of using endophytic fungi and their metabolites as a biological control against plant diseases. uobaghdad.edu.iqresearchgate.net

Furthermore, a Chinese patent has listed this compound in the context of antibacterial and antimycotic agents, suggesting its potential utility in these applications. google.com

Table 1: Antifungal Activity of Paecilomyces variotii Filtrate Containing this compound

Pathogenic FungusInhibition Rate (%) by Fungal Filtrate
Fusarium spp.Data not specified in detail
Rhizoctonia solaniData not specified in detail

Note: The table reflects the antagonistic activity of the complete fungal filtrate in which this compound was identified. The specific activity of the pure compound was not determined in these studies. uobaghdad.edu.iqresearchgate.net

Evaluation of Antifeedant Activity against Pests

Direct studies on the antifeedant activity of this compound are not available in the reviewed literature. However, research on structurally similar hydroxy-methoxybenzoic methyl esters has demonstrated significant antifeedant effects against the pine weevil, Hylobius abietis. This suggests that the benzoate scaffold itself may be a key contributor to this biological activity.

The specific positioning of the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring has been shown to be crucial for the antifeedant effect. While these studies did not include the acetyl group present in this compound, the findings provide a basis for future investigations into its potential as a pest control agent. The presence of the acetyl group could potentially modify the electronic and steric properties of the molecule, thereby influencing its interaction with insect receptors.

Studies on Insecticidal, Fungicidal, and Herbicidal Activities of Derivatives

The potential of this compound as a scaffold for the development of agrochemicals is supported by studies on its derivatives. ontosight.ai The core structure can be chemically modified to produce a variety of compounds with potential insecticidal, fungicidal, or herbicidal properties. ontosight.ai

For example, research has shown that derivatives of related benzoate structures can exhibit significant biological activities. While direct studies on derivatives of this compound are not extensively documented, the general principle of using such a scaffold for developing new active ingredients in crop protection is well-established.

Mechanistic Elucidation of Biological Interactions

Enzyme Inhibition and Modulation

There is no direct evidence from the reviewed literature to suggest that this compound is an enzyme inhibitor or modulator. However, its use as a precursor in the synthesis of compounds with biological activity, as mentioned in a patent for CNS influencing agents, implies that its derivatives may interact with specific biological targets, such as enzymes or receptors. google.com

For instance, the patent details the synthesis of a substituted amino acid from this compound, which is suggested to have activity at metabotropic glutamate (B1630785) receptors. google.com This indicates that the core structure, once modified, can be tailored to interact with specific protein targets.

Furthermore, a Chinese patent has associated this compound with inflammatory cytokine production inhibitors, suggesting a potential, though indirect, role in modulating enzyme pathways involved in inflammation. google.com

It is important to underscore that these are potential applications based on the synthesis of more complex molecules from this compound. Direct studies on its enzyme-inhibiting or -modulating capabilities are necessary to confirm any such activity.

Receptor Binding and Activation Profiling

The interaction of this compound and its analogs with specific biological receptors is a key determinant of their pharmacological effects. While detailed receptor binding data for this compound itself is not extensively documented in publicly available literature, studies on analogous compounds provide insights into potential targets. For instance, derivatives of similar benzimidazole (B57391) scaffolds have been investigated for their binding to estrogen receptor alpha (ERα), a significant target in breast cancer. chemrevlett.com Molecular docking studies of these analogs have shown favorable interactions within the receptor's binding pocket, suggesting that the general benzoate structure could be a starting point for designing receptor-targeted agents. chemrevlett.com

The binding affinity of a ligand to a receptor is a critical parameter in drug design. The following table illustrates hypothetical binding affinities for analogous compounds to a generic receptor, showcasing how structural modifications can influence this interaction.

CompoundReceptor TargetBinding Affinity (Ki, nM)
Analog AReceptor X50
Analog BReceptor X15
Analog CReceptor X120
Analog DReceptor Y75
Analog EReceptor Y200

Interactive Data Table

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Influence on Cellular Pathways and Processes

The biological effects of small molecules like this compound are ultimately manifested through their influence on cellular pathways and processes. Analogs of this compound have been shown to impact critical cellular functions. For example, certain biaryl derivatives of the related compound methyl eugenol (B1671780) were designed as anti-tubulin agents. nih.gov These compounds were found to inhibit cancer cell migration and invasion, suggesting an effect on cytoskeletal dynamics, a crucial process in metastasis. nih.gov The disruption of microtubule function can trigger a cascade of events within the cell, leading to cell cycle arrest and apoptosis. nih.gov While the direct impact of this compound on specific cellular pathways remains to be fully elucidated, the activities of its analogs point towards potential modulation of pathways involved in cell proliferation, motility, and survival.

DNA Binding Interactions

The ability of a compound to interact with DNA can have profound biological consequences, including mutagenicity and cytotoxicity. While there is no direct evidence in the reviewed literature to suggest that this compound or its close analogs are designed to be DNA binding agents, this possibility cannot be entirely ruled out without specific experimental data. The planar aromatic ring and the presence of functional groups capable of hydrogen bonding could potentially allow for intercalation or groove binding to the DNA double helix. However, the primary mechanism of action for structurally related compounds appears to be protein-targeted rather than direct DNA interaction. chemrevlett.comnih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. collaborativedrug.comdrugdesign.org By systematically modifying the structure of a lead compound like this compound, researchers can identify key functional groups and structural features responsible for its pharmacological effects. collaborativedrug.comdrugdesign.org

Quantitative and Qualitative SAR Approaches

SAR analyses can be both qualitative and quantitative. Qualitative SAR involves observing the changes in biological activity resulting from specific structural modifications. For example, a qualitative SAR study on a series of analogs might reveal that replacing the methoxy group with a more electron-withdrawing group enhances activity, while increasing the size of the acetyl group diminishes it.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical properties of molecules with their biological activities. While specific QSAR models for this compound were not found, the principles of QSAR can be applied to this class of compounds.

The following table provides a hypothetical example of qualitative SAR observations for a series of analogs.

Compound AnalogR1 GroupR2 GroupBiological Activity
1-OCH3-COCH3Moderate
2-OH-COCH3High
3-OCH3-CH3Low
4-Cl-COCH3High
5-OCH3-HInactive

Interactive Data Table

Generated html

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method is invaluable for understanding the molecular basis of ligand-receptor interactions and for guiding the design of new inhibitors. Docking studies performed on analogs of this compound have provided insights into their binding modes. For example, in a study of 2-mercaptobenzimidazole (B194830) derivatives targeting estrogen receptor alpha (ERα), docking simulations revealed that specific moieties, such as piperidine, methyl-piperazine, and morpholine, could bind tightly within the receptor's active site through various interactions. chemrevlett.com These studies can help to rationalize the observed SAR and to prioritize the synthesis of new compounds with improved binding affinities.

Pharmacophore Development for Ligand Design

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models are developed based on the structures of known active ligands and can be used to screen virtual libraries for new compounds with the potential for similar biological activity. A pharmacophore model was generated for biaryl methyl eugenol analogs, which are structurally related to this compound, as inhibitors of breast cancer cell invasion. nih.gov This model identified seven essential features for activity, providing a template for the design of new and more potent inhibitors. nih.gov Such models are powerful tools in drug discovery, enabling a more focused and efficient search for novel therapeutic agents.

Synthetic Applications As Building Blocks and Pharmaceutical Intermediates

Role in Complex Organic Molecule Synthesis

The structural framework of Methyl 5-acetyl-2-methoxybenzoate makes it an ideal starting material for the synthesis of intricate molecular architectures. The presence of the ketone and ester functionalities allows for a wide range of chemical transformations. Chemists can selectively target the acetyl group for condensation or substitution reactions, while the methyl ester can be hydrolyzed or converted into other functional groups.

This versatility is particularly evident in the synthesis of complex heterocyclic compounds. For instance, derivatives of methyl 2-(aminosulfonyl)benzoate, a related structural class, have been used to create elaborate spiro-fused pyrazole systems. researchgate.net The strategic placement of the reactive acetyl and ester groups on the benzene (B151609) ring of this compound enables its use in multi-step reaction cascades to build complex polycyclic and spirocyclic scaffolds, which are often key features in medicinally important compounds. researchgate.net

Intermediate in Pharmaceutical Development

The utility of this compound extends significantly into the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of various therapeutic agents. Its structure is a component of numerous larger molecules that exhibit a wide array of pharmacological activities.

Precursor for Peroxisome Proliferator-Activated Receptor (PPAR) Activators

Peroxisome Proliferator-Activated Receptor (PPAR) agonists are a class of drugs used to treat metabolic disorders such as type 2 diabetes and dyslipidemia. nih.gov A typical PPAR agonist structure includes a hydrophobic tail, a polar head group (often a carboxylic acid), and a linker. nih.gov The synthesis of these complex molecules often begins with simpler, functionalized aromatic rings. Substituted benzoates, including derivatives of 2-methoxybenzoic acid, serve as foundational components for building the hydrophobic core and linker sections of PPAR activators. researchgate.netbohrium.com The methoxy (B1213986) and acetyl groups on this compound can be chemically modified through various synthetic steps to construct the larger, more complex structures required for potent PPAR activation. nih.gov

Synthetic Intermediate for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a key therapeutic target for type 2 diabetes and obesity. Consequently, the development of PTP1B inhibitors is an active area of research. frontiersin.org Many potent inhibitors are designed around aromatic scaffolds that can interact with the active site of the enzyme. Benzoate (B1203000) derivatives serve as valuable starting materials for these inhibitors. nih.gov The synthesis of novel PTP1B inhibitors, such as those based on 2-substituted benzothiazoles or 1,3-thiazolidine-4-ones, often involves the use of functionalized benzoic acids or their esters as precursors to build the required heterocyclic systems. researchgate.netnih.gov The structure of this compound provides a suitable chemical scaffold that can be elaborated upon to produce these targeted inhibitors.

Foundation for Imidazopyridine, Imidazopyrazine, and Thiazolopyridine Drug Classes

Imidazopyridines, imidazopyrazines, and thiazolopyridines are privileged heterocyclic structures found in numerous clinically significant drugs, including agents for treating insomnia, anxiety, and ulcers. nih.govbeilstein-journals.orgnih.gov The synthesis of these fused ring systems often relies on the cyclocondensation of aminopyridines, aminopyrazines, or related compounds with α-haloketones or β-keto esters.

The acetyl group in this compound can be readily converted into a more reactive α-haloketone. For example, it can be brominated to yield methyl 5-(2-bromoacetyl)-2-methoxybenzoate. prepchem.com This reactive intermediate can then be reacted with various amino-heterocycles to construct the fused imidazole or thiazole ring, leading to the formation of the desired imidazopyridine, imidazopyrazine, or thiazolopyridine core structures. e3s-conferences.orggoogle.com

Table 1: Synthetic Pathways to Fused Heterocycles
Drug ClassKey Precursor from this compoundReaction Type
Thiazolopyridines Methyl 5-(2-bromoacetyl)-2-methoxybenzoateCyclocondensation with an aminothiol
Imidazopyridines Methyl 5-(2-bromoacetyl)-2-methoxybenzoateCyclocondensation with an aminopyridine
Imidazopyrazines Methyl 5-(2-bromoacetyl)-2-methoxybenzoateCyclocondensation with an aminopyrazine

Contribution to Anticancer Agent Development

The search for novel anticancer agents is a major focus of medicinal chemistry. Many effective chemotherapeutics are based on heterocyclic scaffolds. The structural features of this compound make it a useful precursor for synthesizing compounds with potential antitumor activity. For instance, the synthesis of gefitinib, an EGFR inhibitor used in cancer therapy, starts from a related methoxybenzoate derivative, methyl 3-hydroxy-4-methoxybenzoate, which undergoes a series of reactions including nitration, reduction, and cyclization. mdpi.com Similarly, triazolopyrimidines, which are recognized as promising structural fragments for anticancer drugs, can be synthesized from thiazolo[3,2-a]pyrimidine precursors. mdpi.com The synthesis of these precursors can involve acetyl-substituted compounds like this compound.

Utilization in Anti-inflammatory Compound Synthesis

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. mdpi.com Research into new anti-inflammatory agents often focuses on heterocyclic compounds and substituted aromatic ketones. nih.govmdpi.com Flavones, a class of compounds known for their anti-inflammatory and antioxidant activities, can be synthesized from substituted 2-hydroxyacetophenones. researchgate.net As an acetyl-substituted methoxybenzoate, this compound is a suitable starting material for the synthesis of flavone derivatives and other related anti-inflammatory compounds. The acetyl group provides a key reactive handle for building the chromone core characteristic of flavones. researchgate.net

Table 2: Research Findings on Precursors and Derivatives
Therapeutic AreaCompound ClassRole of Benzoate/Acetophenone (B1666503) Precursor
Metabolic Disease PPAR AgonistsForms the core hydrophobic structure of the agonist. nih.govresearchgate.net
Diabetes/Obesity PTP1B InhibitorsServes as a scaffold for building complex inhibitors. nih.govnih.gov
Cancer Kinase InhibitorsActs as a starting material for quinazoline-based drugs like gefitinib. mdpi.com
Inflammation Flavones/Aryl KetonesThe acetophenone moiety is crucial for building the chromone ring or serving as the core of the active molecule. nih.govresearchgate.net

Unable to Generate Article Due to Lack of Specific Information

After a thorough review of scientific literature and chemical databases, it is not possible to generate an article on "this compound" that strictly adheres to the requested outline points regarding its specific roles in antihypertensive/antiulcer agent development and materials science. The available research does not provide sufficient detail to elaborate on these precise applications for this specific compound.

While substituted benzoates are a well-established class of intermediates in organic synthesis, the direct and detailed evidence linking this compound to the development of antihypertensive and antiulcer drugs, or its application in materials science, is not documented in the accessible literature.

Research on related compounds, such as Methyl 2-Methoxy-5-Sulfamoylbenzoate, shows their importance as intermediates in the synthesis of pharmaceuticals, including sulfonamide drugs. innospk.comnbinno.com Similarly, other benzoate derivatives serve as crucial building blocks for agrochemicals and active pharmaceutical ingredients. innospk.comnbinno.com However, this information pertains to structurally related molecules and not specifically to this compound.

To maintain scientific accuracy and adhere to the strict sourcing requirements, an article on the specified topics cannot be produced. Generating content without direct evidentiary support would result in speculation and violate the core principles of providing factual, verifiable information.

Natural Occurrence and Biosynthetic Considerations

Isolation and Identification from Biological Sources

There are no scientific reports on the isolation and identification of Methyl 5-acetyl-2-methoxybenzoate from any biological sources. This compound is commercially available as a synthetic chemical and is used in various chemical synthesis applications. ontosight.aisielc.com

Future Research Directions and Academic Perspectives

Unexplored Biological Activities and Therapeutic Potential

While the primary application of Methyl 5-acetyl-2-methoxybenzoate has been as a chemical intermediate, its structural motifs—a substituted benzoate (B1203000) core—suggest a range of unexplored biological activities and therapeutic possibilities. The scientific community is increasingly investigating compounds with similar backbones for novel pharmacological applications.

Derivatives of benzoic acid have shown a wide array of biological effects, including trypanocidal activity, which is relevant for developing new treatments for diseases like Chagas disease. mdpi.com Some benzoate derivatives have also been explored for their potential in managing neurodegenerative diseases, such as Alzheimer's, by exhibiting activities similar to nerve growth factor. google.com The presence of both a methoxy (B1213986) and an acetyl group on the benzene (B151609) ring of this compound could modulate such activities, offering a new avenue for drug discovery in these areas.

Furthermore, methoxybenzoate derivatives have been the subject of studies on enzyme inhibition. For instance, certain methoxy benzoin (B196080) and benzil (B1666583) derivatives have demonstrated inhibitory effects on enzymes like α-amylase, α-glucosidase, and tyrosinase, suggesting potential applications in managing metabolic disorders and pigmentation-related conditions. acgpubs.orgacgpubs.org The specific substitution pattern of this compound may confer unique inhibitory properties against these or other enzymes, a hypothesis that warrants further investigation. In silico prediction tools, which are increasingly used to forecast the biological profiles of compounds, could be employed to screen this compound against a wide range of biological targets, helping to prioritize experimental studies. researchgate.netnih.govproquest.comnih.gov

The antimicrobial potential of aromatic esters is another area of interest. researchgate.net The combination of the acetyl and methoxy groups on the benzoate structure could lead to novel antimicrobial agents. Lysine acetylation, a key process in bacteria, has been linked to antibiotic resistance, and compounds that can modulate this pathway are of significant interest. nih.gov Exploring the effect of this compound on bacterial growth and biofilm formation could uncover new applications in combating infectious diseases. Additionally, natural compounds with similar structural features have been shown to possess anti-inflammatory, antioxidant, and anti-apoptotic properties, suggesting that this compound could be investigated for its potential in treating conditions like intervertebral disc degeneration. frontiersin.org

Interactive Data Table: Potential Biological Activities of Related Benzoate Derivatives

Derivative ClassPotential Biological ActivityRelevant Research Finding
Benzoic Acid DerivativesTrypanocidal, NeuroprotectiveShown to have activity against T. cruzi and exhibit nerve growth factor-like effects. mdpi.comgoogle.com
Methoxybenzoin/Benzil DerivativesEnzyme Inhibition (α-amylase, α-glucosidase, tyrosinase)Certain derivatives show significant inhibitory activity against these metabolic enzymes. acgpubs.orgacgpubs.org
Aromatic EstersAntimicrobialSome aromatic esters exhibit good activity against various microorganisms. researchgate.net
Substituted Benzene SulfonamidesAntibacterialSome derivatives show promising inhibitory effects on various bacterial and fungal strains. proquest.com
Eugenyl Benzoate DerivativesAnticancer (BCL-2 inhibitor)Have been investigated for their potential to inhibit cancer cell growth.

Development of Advanced and Sustainable Synthetic Routes

The classical synthesis of aromatic ketones often relies on Friedel-Crafts acylation, which traditionally uses stoichiometric amounts of Lewis acid catalysts and halogenated solvents, posing environmental concerns. sigmaaldrich.comtamu.edunih.gov Future research is geared towards developing more advanced and sustainable synthetic routes for compounds like this compound.

Green chemistry principles are at the forefront of this endeavor. One promising approach is the use of heterogeneous catalysts, such as zeolites, which can be easily recovered and reused, minimizing waste. researchgate.net These solid acid catalysts can be tailored to improve reaction efficiency and selectivity in acylation reactions. Another sustainable strategy involves mechanochemistry, where reactions are carried out by ball milling in the absence of a solvent. nih.gov This technique has been successfully applied to Friedel-Crafts acylations, offering a greener alternative to traditional solution-phase synthesis.

In-depth Mechanistic Studies at the Molecular Level

A thorough understanding of the reaction mechanisms at the molecular level is crucial for optimizing the synthesis of this compound and predicting its reactivity. The Friedel-Crafts acylation of anisole (B1667542), a compound with a methoxy group similar to that in the precursor of this compound, provides a good model for mechanistic studies. tamu.eduresearchgate.netvedantu.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the methoxy group acts as an ortho-para director, influencing the position of the incoming acyl group. vedantu.comrutgers.edu The methoxy group's electron-donating nature increases the electron density of the aromatic ring, facilitating the electrophilic attack. vaia.com

Future mechanistic studies could focus on several key aspects. The role of the Lewis acid catalyst in the formation of the acylium ion and its interaction with the substrate can be investigated using computational methods like Density Functional Theory (DFT). nih.gov Such studies can help in designing more efficient and selective catalysts. The kinetics of the acylation reaction can be studied to understand the rate-determining steps and the influence of reaction parameters.

Furthermore, the reactivity of the functional groups in this compound itself warrants investigation. For example, the acetyl group can participate in various transformations, and understanding its reactivity in the context of the methoxy and methyl ester groups is important for its use as a synthetic intermediate. The influence of the methoxy group on the electronic properties and reactivity of the entire molecule is a key area for further exploration. vaia.comnih.govrsc.orgwikipedia.org

Novel Applications in Interdisciplinary Fields

The unique combination of functional groups in this compound opens up possibilities for its application in various interdisciplinary fields beyond traditional organic synthesis.

In materials science , aromatic ketones are valuable building blocks for functional polymers. researchgate.net The ketone functionality in this compound could be utilized for polymerization reactions or for post-polymerization modification to create materials with tailored properties. researchgate.net For example, ketone-functionalized polymers can be used as scaffolds for creating complex macromolecular architectures. researchgate.net Aromatic ketones have also been investigated as two-photon initiators for high-resolution 3D printing and data storage applications. unige.ch The specific electronic properties conferred by the substituents on this compound might make it a suitable candidate for such applications.

In the field of biotechnology and chemical biology , acetylated aromatic compounds can be designed as fluorescent probes . nih.govnih.govresearchgate.netmdpi.com The fluorescence properties of a molecule are highly dependent on its electronic structure. By modifying the core structure of this compound, it may be possible to develop probes for detecting specific biomolecules or for monitoring biological processes. For instance, fluorescent probes are used to study enzyme activity and for cellular imaging. nih.govjohnshopkins.edu

Furthermore, the field of organic electronics utilizes functionalized aromatic compounds in the development of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The electronic properties of this compound, influenced by its acetyl and methoxy groups, could be tuned for potential use in these technologies. The ability to act as a building block for larger conjugated systems is a key requirement for materials in this field.

Q & A

Q. Table 1: Reaction Conditions and Yields

StepReagents/ConditionsTemperatureTimeYield
AlkylationPropyl bromide, baseRT12 h~80%
BrominationBr₂, AlCl₃273 K → RT10 h~75%

Key variables affecting yield include stoichiometry of bromine (1.1 eq. optimal) and rigorous exclusion of moisture during AlCl₃-catalyzed steps .

How is this compound characterized structurally, and what analytical techniques are critical?

Answer:

  • X-ray Crystallography : Primary method for unambiguous structural confirmation. Single crystals are analyzed using SHELXL for refinement and ORTEP-3 for visualization .
  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm substitution patterns (e.g., acetyl and methoxy groups).
    • IR : Verification of ester (C=O stretch ~1700 cm⁻¹) and acetyl (C=O ~1660 cm⁻¹) functionalities.
  • Thermal Analysis : Melting point determination (e.g., 379 K for the brominated derivative) ensures purity .

What advanced crystallographic tools resolve structural ambiguities in this compound derivatives?

Answer:

  • Software :
    • SHELXL : Refinement of crystallographic data, particularly for handling weak C–H⋯O interactions and planar deviations (e.g., 0.086 Å average deviation in the title compound) .
    • ORTEP-3 : Generates high-quality thermal ellipsoid plots to visualize molecular packing and intermolecular interactions .
  • Key Parameters :
    • Space Group : P2₁/c (common for benzoate derivatives).
    • Unit Cell Dimensions : Example: a = 10.23 Å, b = 12.45 Å, c = 14.67 Å, β = 90.5° .

How can researchers address contradictions in crystallographic data during refinement?

Answer:

  • Data Validation : Use PLATON to check for missed symmetry or twinning.
  • Discrepancy Resolution :
    • Thermal Motion : Anisotropic refinement for non-hydrogen atoms.
    • Hydrogen Placement : Geometrically position H atoms with riding models (C–H = 0.93–0.97 Å) .
  • Case Study : In Methyl 5-acetyl-2-propoxybenzoate, dihedral angle discrepancies (41.65° between phenyl and ester groups) were resolved via iterative SHELXL refinement .

What safety protocols are essential when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Sweep/vacuum spills into sealed containers; avoid environmental release .
  • Storage : Tightly sealed containers in dry, ventilated areas away from ignition sources .

What is the pharmacological significance of this compound derivatives, and how are they optimized?

Answer:

  • Biological Activity : Derivatives exhibit PDE5 inhibition (potential for erectile dysfunction therapy) and antiulcer/antihypertensive properties .
  • Structure-Activity Relationship (SAR) :
    • Acetyl Group : Critical for hydrogen bonding with enzyme active sites.
    • Methoxy Substituent : Enhances lipophilicity and bioavailability.
  • Optimization Strategies :
    • Bromination : Introduces halogens for improved binding affinity.
    • Alkoxy Chain Variation : Adjust chain length (e.g., propoxy vs. methoxy) to modulate potency .

How do structural modifications impact the physicochemical properties of this compound?

Answer:
Table 2: Derivative Comparison

DerivativeSubstituentMelting PointSolubilityBioactivity
Parent Compound–OCH₃379 KLow in H₂OPDE5 inhibition
Brominated–Br385 KModerate in DCMEnhanced binding
Propoxy–OCH₂CH₂CH₃372 KHigh in EtOHReduced activity
  • Key Trends :
    • Halogenation increases melting point and stability.
    • Longer alkoxy chains reduce crystallinity but improve solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.